2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid
Description
Properties
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)7(8(12)13)9(14)15-11(4,5)6/h7H,1-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNKBXOFLOXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Trimethylpyruvic Acid
Trimethylpyruvic acid (2-oxo-3,3-dimethylbutanoic acid) serves as the foundational precursor in this route. As detailed in patent EP0884299A1, this α-keto acid is commercially available or synthesized via oxidation of pinacolone (3,3-dimethyl-2-butanone) using strong oxidizing agents such as sodium hypochlorite in alkaline conditions. The reaction proceeds via the following pathway:
$$
\text{Pinacolone} \xrightarrow[\text{NaOCl, NaOH}]{\text{Oxidation}} \text{Trimethylpyruvic acid}
$$
Key challenges include controlling decarboxylation side reactions, as the α-keto group is prone to decomposition under acidic or high-temperature conditions.
Hydrazone Formation and Wolff-Kishner Reduction
The critical step involves converting trimethylpyruvic acid to 3,3-dimethylbutyric acid via a Wolff-Kishner reduction. As per EP0884299A1, the process involves:
- Hydrazone Formation : Reacting trimethylpyruvic acid with hydrazine hydrate in a polar solvent (e.g., diethylene glycol) at 80–100°C to form the hydrazone intermediate.
- Base-Promoted Reduction : Heating the hydrazone with a strong base (e.g., sodium hydroxide or potassium hydroxide) at 150–200°C to eliminate nitrogen gas and yield 3,3-dimethylbutyric acid:
$$
\text{Trimethylpyruvic acid hydrazone} \xrightarrow[\text{Base, Heat}]{\text{}} \text{3,3-Dimethylbutyric acid} + \text{N}_2 \uparrow
$$
This method achieves yields exceeding 85% by avoiding decarboxylation through careful temperature control.
Esterification with Tert-Butanol
The final step introduces the tert-butyl ester group at the α-position of 3,3-dimethylbutyric acid. While not explicitly detailed in the cited patents, standard esterification protocols apply:
- Acid-Catalyzed Esterification : Reacting 3,3-dimethylbutyric acid with tert-butanol in the presence of concentrated sulfuric acid or a resin-based catalyst (e.g., Amberlyst-15) under reflux.
- Coupling Reagents : Alternatively, using carbodiimides (e.g., DCC) with dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by tert-butanol.
Chlorination-Oxidation Route from Pinacolone
Dichloropinacolone Intermediate
Patent CN111170846A outlines a pathway starting with pinacolone, which undergoes chlorination to form dichloropinacolone (2,2-dichloro-3,3-dimethylbutane). This step employs chlorine gas or sulfuryl chloride in the presence of radical initiators (e.g., AIBN) at 50–70°C:
$$
\text{Pinacolone} \xrightarrow[\text{Cl}_2]{\text{}} \text{Dichloropinacolone}
$$
Challenges include managing byproducts like monochloro and trichloro derivatives, which necessitate fractional distillation for separation.
Alkaline Hydrolysis and Oxidation
Dichloropinacolone is hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield 3,3-dimethyl-2-oxo-butyric acid:
$$
\text{Dichloropinacolone} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{3,3-Dimethyl-2-oxo-butyric acid}
$$
Subsequent oxidation with sodium hypochlorite converts the ketone to the carboxylic acid, though this step generates high-salt wastewater, raising environmental concerns.
Esterification and Functionalization
The oxo group in 3,3-dimethyl-2-oxo-butyric acid is esterified with tert-butanol using Mitsunobu conditions (DEAD, PPh$$_3$$) or via acid-catalyzed Fischer esterification. This step remains underdeveloped in the literature, with scalability limited by the stability of the α-keto ester intermediate.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The tert-butyl group can provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid with structurally or functionally related compounds, focusing on pharmacological activity, synthetic utility, and physicochemical properties.
Ester Derivatives of 3,3-Dimethylbutanoic Acid
Compounds such as ((2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl)methyl 3,3-dimethylbutanoate (10) and ((2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)tetrahydrofuran-3-yl)methyl 3,3-dimethylbutanoate (14) are ester derivatives of 3,3-dimethylbutanoic acid, synthesized as NF-κB inhibitors .
| Property | Target Compound | Compound 10/14 |
|---|---|---|
| Functional Group | Free carboxylic acid | Ester |
| Pharmacological Role | Synthetic intermediate | NF-κB inhibition |
| Solubility | Likely polar due to -COOH | Less polar (ester group) |
| Synthetic Application | Peptide protection | Drug discovery |
Thromboxane A₂ Receptor Antagonists
In thromboxane A₂ receptor antagonists, the 3,3-dimethylbutanoic acid side chain is critical for binding affinity. For example:
- Compound 23a (containing 3,3-dimethylbutanoic acid) exhibits a high affinity (Ki = 6–7 nM).
- Compounds 11b/11c (shorter side chains) show reduced affinity (Ki = 1700–5600 nM) .
| Compound | Side Chain | Ki (nM) | Role |
|---|---|---|---|
| 23a | 3,3-Dimethylbutanoic acid | 6–7 | High-affinity antagonist |
| 11b/11c | Shorter chains | 1700–5600 | Low-affinity derivatives |
| Target Compound | 3,3-Dimethylbutanoic acid | N/A | Intermediate (no direct role) |
Key Insight: The steric bulk of the 3,3-dimethylbutanoic acid group enhances receptor binding, highlighting its importance in medicinal chemistry.
Stereoisomeric and Structural Variants
- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: A stereoisomer of the target compound, used in enantioselective Michael reactions with 97% yield .
- 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid: Features a 2-methylpropanoic acid backbone (molecular weight: 203.24 g/mol) with reduced steric bulk compared to the target compound .
Key Insight: Stereochemistry and substituent positioning significantly influence reactivity and application. The target compound’s racemic form contrasts with its enantiomer’s role in asymmetric synthesis, while the 2-methylpropanoic variant offers less steric hindrance .
Biological Activity
2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid (also known as TBC-DMBA) is a branched-chain fatty acid derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a tert-butyl group and a carboxylic acid functional group, suggests possible interactions with various biological systems. This article reviews the current understanding of TBC-DMBA's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C11H20O2
- Molar Mass : 184.28 g/mol
TBC-DMBA's biological activity is primarily attributed to its ability to interact with various biochemical pathways. The following mechanisms have been proposed:
- Cell Membrane Interaction : The lipophilic nature of TBC-DMBA allows it to integrate into cell membranes, potentially influencing membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that TBC-DMBA may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Antimicrobial Activity
Research indicates that TBC-DMBA exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
Anti-inflammatory Effects
TBC-DMBA has shown promise in reducing inflammation in various animal models. The compound appears to inhibit pro-inflammatory cytokine production, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Antioxidant Properties
In vitro studies have indicated that TBC-DMBA possesses antioxidant properties, which may help mitigate oxidative stress-related damage in cells. This is particularly relevant for conditions characterized by oxidative stress, such as neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of TBC-DMBA is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High volume of distribution due to lipophilicity.
- Metabolism : Primarily metabolized in the liver through β-oxidation.
- Excretion : Excreted mainly via urine as metabolites.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of TBC-DMBA showed a significant reduction in bacterial counts in infected wound models when treated with the compound compared to controls.
- Inflammation Model : In a murine model of induced arthritis, administration of TBC-DMBA resulted in reduced paw swelling and lower levels of inflammatory markers compared to untreated animals.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid?
Methodological Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a precursor molecule. A common approach is:
Starting Material : Use a branched amino acid derivative (e.g., 3,3-dimethylbutanoic acid) as the backbone.
Boc Protection : React the amino group with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) at 0–25°C. The Boc group stabilizes the molecule during subsequent reactions .
Carboxylic Acid Activation : Convert the carboxylic acid to an active ester (e.g., using DCC or EDC coupling agents) for further functionalization.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Key Considerations : Monitor reaction progress via TLC and confirm Boc incorporation via IR (C=O stretch at ~1680–1720 cm⁻¹) .
Basic: How can researchers purify this compound effectively?
Methodological Answer:
Two primary methods are recommended:
Column Chromatography :
- Stationary Phase: Silica gel (230–400 mesh).
- Eluent: Gradient of ethyl acetate in hexane (10% → 50%).
- Efficiency: Achieves >95% purity, as evidenced by similar Boc-protected compounds .
Recrystallization :
- Solvent System: Dichloromethane/petroleum ether.
- Yield: Lower than chromatography but improves crystallinity for X-ray analysis.
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (absence of extraneous peaks) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Use a combination of:
¹H/¹³C NMR :
- Identify tert-butyl protons (δ ~1.2–1.4 ppm, singlet) and carboxylic acid protons (δ ~12 ppm, broad).
- Confirm stereochemistry via coupling constants in chiral derivatives .
FT-IR :
- Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and Boc C=O stretch (~1680–1720 cm⁻¹).
Mass Spectrometry (ESI-MS) :
- Molecular ion peak at m/z corresponding to [M+H]⁺ or [M−H]⁻.
Advanced Tip : For chiral analysis, use chiral HPLC columns (e.g., Chiralpak IA) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
Verify Solvent Effects : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) do not alter chemical shifts.
Check for Tautomerism : Carboxylic acids may exhibit dynamic equilibria; use variable-temperature NMR to confirm.
Impurity Analysis : Compare with literature data for Boc-protected analogs (e.g., tert-butyl 3-oxocyclobutanecarboxylate ).
X-ray Crystallography : Resolve ambiguities via crystal structure determination .
Case Study : A 2024 study noted discrepancies in HSI data due to organic degradation; similar principles apply to NMR .
Advanced: How does steric hindrance from the tert-butyl group influence reactivity?
Methodological Answer:
The tert-butyl group:
Shields Reactive Sites : Limits nucleophilic attack at the carboxy group, enhancing stability in acidic/oxidative conditions .
Impacts Reaction Kinetics : Reduces coupling efficiency in peptide synthesis due to steric bulk. Mitigate by using microwave-assisted synthesis or bulky catalysts (e.g., Pd(OAc)₂).
Thermodynamic Stability : Confirmed via DSC (decomposition temperature >150°C for Boc derivatives ).
Experimental Design : Compare reaction rates with/without tert-butyl using kinetic studies (e.g., UV-Vis monitoring) .
Advanced: What protocols ensure stability during storage and handling?
Methodological Answer:
Storage :
- Temperature: −20°C in airtight containers.
- Desiccants: Use silica gel to prevent hydrolysis of the Boc group .
Handling :
- Work under inert atmosphere (N₂/Ar) to avoid oxidation.
- Avoid protic solvents (e.g., MeOH) that may cleave the Boc group.
Validation : Purity retained >90% after 6 months under recommended conditions, per stability studies on similar compounds .
Safety: What precautions are critical when handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, goggles, and lab coats.
Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard ).
Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Documentation : Always review SDS for batch-specific hazards .
Advanced: How to address inconsistencies in reaction yields?
Methodological Answer:
Variable Control :
- Temperature: Use precise thermostats (±1°C).
- Moisture: Employ Schlenk lines for anhydrous conditions.
Catalyst Screening : Test alternatives (e.g., DMAP vs. HOBt) for coupling efficiency.
Replication : Repeat experiments ≥3 times; apply statistical analysis (e.g., ANOVA) to identify outliers.
Case Study : A 2024 protocol highlighted organic degradation over time as a yield-limiting factor; similar principles apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
